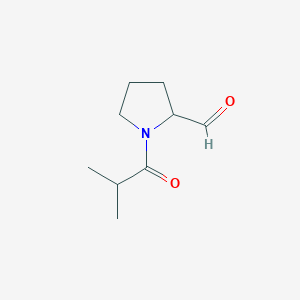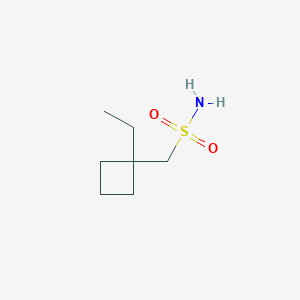![molecular formula C12H12ClNO2 B13172541 1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylbutan-1-one](/img/structure/B13172541.png)
1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylbutan-1-one is a chemical compound that belongs to the class of heterocyclic compounds It features a furo[3,2-c]pyridine core substituted with a chlorine atom and a methylbutanone group
Méthodes De Préparation
The synthesis of 1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylbutan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furo[3,2-c]pyridine core, followed by chlorination and subsequent attachment of the methylbutanone group. The reaction conditions often include the use of reagents such as phosphorus oxychloride for chlorination and organometallic reagents for the introduction of the methylbutanone moiety. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Analyse Des Réactions Chimiques
1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Addition: The compound can undergo addition reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Applications De Recherche Scientifique
1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylbutan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylbutan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to a particular enzyme’s active site, altering its activity and affecting downstream processes.
Comparaison Avec Des Composés Similaires
1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylbutan-1-one can be compared with other similar compounds, such as:
1-{4-Chlorofuro[3,2-c]pyridin-2-yl}ethan-1-one: This compound has a similar core structure but differs in the length and substitution of the side chain.
4-Chloro-3-(pyridin-2-yl)aniline: This compound features a pyridine ring substituted with a chlorine atom and an aniline group, differing in the heterocyclic core and functional groups.
(4-Chloro-pyridin-2-yl)-methanol: This compound has a pyridine ring with a chlorine atom and a methanol group, differing in the functional groups attached to the core.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C12H12ClNO2 |
|---|---|
Poids moléculaire |
237.68 g/mol |
Nom IUPAC |
1-(4-chlorofuro[3,2-c]pyridin-2-yl)-2-methylbutan-1-one |
InChI |
InChI=1S/C12H12ClNO2/c1-3-7(2)11(15)10-6-8-9(16-10)4-5-14-12(8)13/h4-7H,3H2,1-2H3 |
Clé InChI |
VGLXSLMDFOFMOS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(=O)C1=CC2=C(O1)C=CN=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(Hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13172459.png)
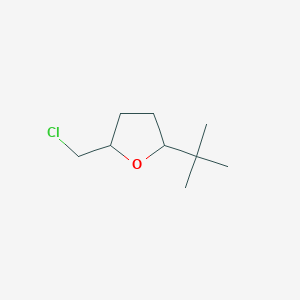
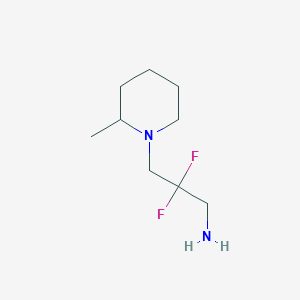
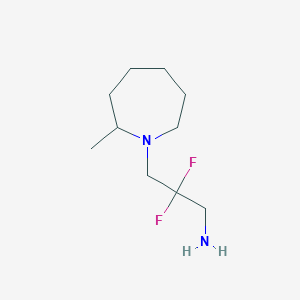
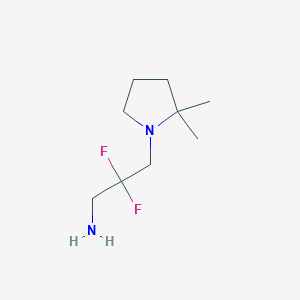

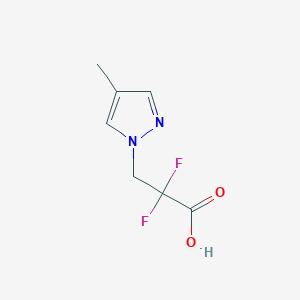
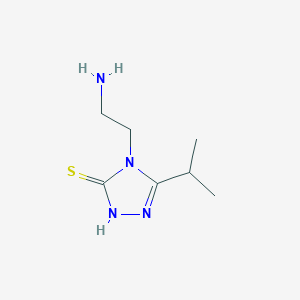
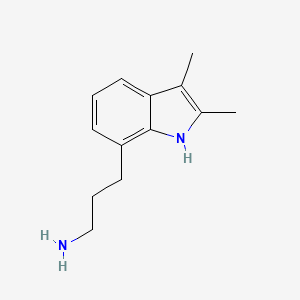
![(1S)-1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine](/img/structure/B13172522.png)

